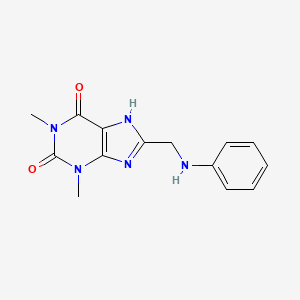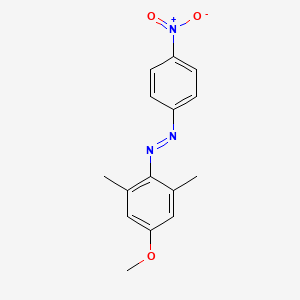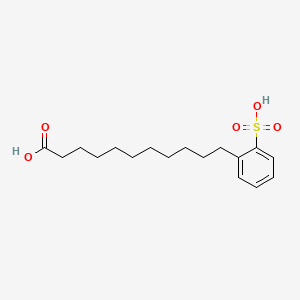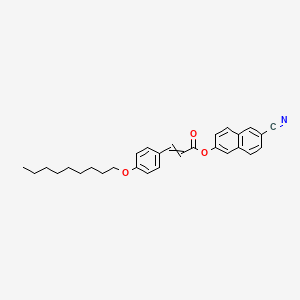
8-(Anilinomethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Anilinomethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by the presence of an anilinomethyl group attached to a purine core, which is further substituted with two methyl groups The purine core is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Anilinomethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,3-dimethylxanthine with an anilinomethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Anilinomethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The anilinomethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
8-(Anilinomethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed as a probe to study protein-ligand interactions due to its ability to bind to specific protein sites.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-(Anilinomethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can include signal transduction pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in chocolate and used as a vasodilator.
Uniqueness
8-(Anilinomethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the anilinomethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
80999-72-0 |
|---|---|
Formule moléculaire |
C14H15N5O2 |
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
8-(anilinomethyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H15N5O2/c1-18-12-11(13(20)19(2)14(18)21)16-10(17-12)8-15-9-6-4-3-5-7-9/h3-7,15H,8H2,1-2H3,(H,16,17) |
Clé InChI |
UPPWWLPEOKYFDU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CNC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine](/img/structure/B14409626.png)
![Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate](/img/structure/B14409635.png)
![N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide](/img/structure/B14409636.png)
![1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-5-hydroxy-6-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B14409641.png)
![4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide](/img/structure/B14409648.png)



![Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate](/img/structure/B14409675.png)





